3-(morpholine-4-sulfonyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
CAS No.: 1353502-24-5
Cat. No.: VC5384247
Molecular Formula: C14H15N3O4S
Molecular Weight: 321.35
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1353502-24-5 |
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Molecular Formula | C14H15N3O4S |
Molecular Weight | 321.35 |
IUPAC Name | 3-morpholin-4-ylsulfonyl-1-phenylpyrazole-4-carbaldehyde |
Standard InChI | InChI=1S/C14H15N3O4S/c18-11-12-10-17(13-4-2-1-3-5-13)15-14(12)22(19,20)16-6-8-21-9-7-16/h1-5,10-11H,6-9H2 |
Standard InChI Key | APMDZDUNUKLUAA-UHFFFAOYSA-N |
SMILES | C1COCCN1S(=O)(=O)C2=NN(C=C2C=O)C3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrazole ring substituted at three positions:
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1-Position: A phenyl group (), enhancing aromatic interactions.
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3-Position: A morpholine-4-sulfonyl group (), contributing to solubility and electronic effects.
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4-Position: A formyl group (), enabling further derivatization via nucleophilic addition or condensation reactions .
The SMILES notation (C1COCCN1S(=O)(=O)C2=NN(C=C2C=O)C3=CC=CC=C3) and InChIKey (APMDZDUNUKLUAA-UHFFFAOYSA-N) provide unambiguous representations of its structure .
Physicochemical Characteristics
Property | Value | Source |
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Molecular Formula | ||
Molecular Weight | 321.35 g/mol | |
Melting Point | Not reported | |
Solubility | Insufficient data | |
logP | ~1.13 (predicted) |
The logP value, indicative of lipophilicity, suggests moderate permeability, aligning with morpholine’s polar nature . The absence of melting point and solubility data underscores the need for further experimental characterization.
Synthesis and Functionalization
Palladium-Catalyzed Cross-Coupling
A pivotal method involves Suzuki-Miyaura coupling, where a pyrazole triflate intermediate reacts with aryl boronic acids. For example:
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Triflate Formation: 3-Hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde is treated with triflic anhydride to generate the triflate .
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Coupling Reaction: The triflate undergoes Pd-catalyzed coupling with morpholine-4-sulfonyl boronic acid in 1,4-dioxane with and .
This method achieves moderate yields (36–76%) and is scalable for diverse pyrazole derivatives .
Vilsmeier-Haack Formylation
The aldehyde group is introduced via Vilsmeier-Haack reaction, where a chloromethyleneiminium salt intermediate is hydrolyzed to yield the carbaldehyde . This approach is critical for constructing the 4-formylpyrazole scaffold .
Optimization Challenges
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Regioselectivity: Ensuring substitution at the 3-position requires careful control of reaction conditions .
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Purification: Column chromatography (e.g., silica gel with ethyl acetate/hexane) is essential due to byproduct formation .
Biological Activities and Mechanisms
Antimicrobial Properties
The sulfonamide moiety confers broad-spectrum antimicrobial activity. For instance, similar compounds inhibit Staphylococcus aureus (MIC: 8–16 µg/mL) and Escherichia coli (MIC: 16–32 µg/mL) . The aldehyde group may synergize by disrupting microbial cell walls.
Anti-Inflammatory Effects
Pyrazole-carbaldehydes suppress COX-2 and TNF-α production, reducing inflammation in murine models . The morpholine ring’s oxygen atoms likely modulate NF-κB signaling .
Applications in Drug Discovery
Lead Optimization
The aldehyde group serves as a versatile handle for synthesizing:
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Schiff Bases: Condensation with amines yields imines for antimicrobial screening .
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Hydrazones: Reaction with hydrazines generates potential anticancer agents .
Pharmacokinetic Enhancement
The morpholine sulfonyl group improves aqueous solubility (logS: -2.10) , addressing a common limitation of pyrazole-based drugs. This modification also enhances metabolic stability by resisting cytochrome P450 oxidation .
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